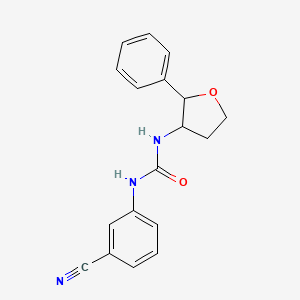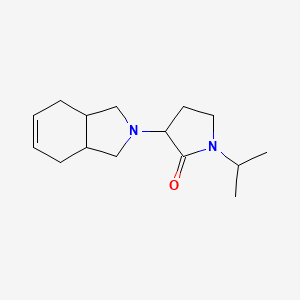
3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea, also known as EMTU, is a chemical compound that has been extensively studied for its potential use in various scientific applications. EMTU is a type of urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail. In
作用機序
The mechanism of action of 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins that play a role in the development and progression of disease. 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea has been shown to inhibit the activity of several enzymes that are involved in the metabolism of cancer cells, which may contribute to its anticancer properties. 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea has also been shown to inhibit the aggregation of beta-amyloid peptides, which may contribute to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea can inhibit the growth and proliferation of cancer cells, and it has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea has also been shown to inhibit the aggregation of beta-amyloid peptides, which may contribute to its potential use in the treatment of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea is that it has been extensively studied and optimized for various scientific applications. 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea has been shown to have high yields and purity, which makes it an ideal compound for laboratory experiments. One of the limitations of 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies based on its properties.
将来の方向性
There are several future directions for 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea research. One potential direction is to investigate the potential use of 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea has been shown to have potential neuroprotective properties, which may make it an ideal compound for the treatment of these diseases. Another potential direction is to investigate the use of 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea in combination with other compounds, such as chemotherapy drugs, to enhance its anticancer properties. Finally, further studies are needed to fully understand the mechanism of action of 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea, which may lead to the development of more targeted therapies based on its properties.
Conclusion:
In conclusion, 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea is a promising compound that has been extensively studied for its potential use in various scientific applications. Its synthesis method has been optimized for high yields and purity, and its mechanism of action and physiological effects have been investigated in detail. 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea has shown potential as an anticancer agent and as a treatment for Alzheimer's disease, and there are several future directions for 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea research, including investigating its potential use in the treatment of other diseases and developing targeted therapies based on its properties.
合成法
3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea has been synthesized using various methods, including the reaction of 2-mercaptobenzothiazole with ethyl isocyanate in the presence of a base, and the reaction of 2-mercaptobenzothiazole with ethyl carbamate in the presence of a base. These methods have been optimized for the production of high-quality 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea with high yields and purity.
科学的研究の応用
3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea has been studied extensively for its potential use in various scientific applications. One of the most promising applications of 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea is in the field of cancer research. 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea has been shown to have anticancer properties, and it has been investigated as a potential chemotherapeutic agent. 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are thought to play a role in the development of the disease.
特性
IUPAC Name |
3-ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-3-13-12(16)15(2)8-11-14-9-6-4-5-7-10(9)17-11/h3-8H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGROZATNMORNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(C)CC1=NC2=C(S1)CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7585197.png)
![N-[(2,3-difluorophenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7585204.png)
![1-[3-(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3-diazinan-2-one](/img/structure/B7585207.png)





![1-[2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B7585248.png)
![1-[(1-Methylpyrrol-3-yl)methyl]-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea](/img/structure/B7585255.png)

![(1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7585269.png)

![13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7585286.png)